molecular formula C16H20Cl2N2O2 B12477849 2-(2,4-dichlorophenoxy)-N'-(4-methylcyclohexylidene)propanehydrazide

2-(2,4-dichlorophenoxy)-N'-(4-methylcyclohexylidene)propanehydrazide

Cat. No.: B12477849
M. Wt: 343.2 g/mol
InChI Key: SZVMEMRIEKRKFI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-(4-methylcyclohexylidene)propanehydrazide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenoxy and methylcyclohexylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-(4-methylcyclohexylidene)propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form 2,4-dichlorophenoxyalkane. This intermediate is then reacted with hydrazine derivatives under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-(4-methylcyclohexylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions often involve acidic or basic environments and controlled temperatures.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve inert atmospheres and specific solvents.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-(4-methylcyclohexylidene)propanehydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(4-methylcyclohexylidene)propanehydrazide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A related compound with similar structural features but different functional groups and applications.

    2,4-Dichlorophenoxybutyric acid:

Uniqueness

2-(2,4-dichlorophenoxy)-N’-(4-methylcyclohexylidene)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research and industrial applications.

Properties

Molecular Formula

C16H20Cl2N2O2

Molecular Weight

343.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(4-methylcyclohexylidene)amino]propanamide

InChI

InChI=1S/C16H20Cl2N2O2/c1-10-3-6-13(7-4-10)19-20-16(21)11(2)22-15-8-5-12(17)9-14(15)18/h5,8-11H,3-4,6-7H2,1-2H3,(H,20,21)

InChI Key

SZVMEMRIEKRKFI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)CC1

Origin of Product

United States

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